1-Oxaspiro[5.5]undecane,4-methylene
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Overview
Description
1-Oxaspiro[55]undecane,4-methylene is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings, one of which contains an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[5.5]undecane,4-methylene typically involves the Prins cyclization reaction. The reaction conditions often involve the use of olefin metathesis reactions with a Grubbs catalyst, although this method can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[5.5]undecane,4-methylene undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
1-Oxaspiro[5.5]undecane,4-methylene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Oxaspiro[5.5]undecane,4-methylene exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors .
Comparison with Similar Compounds
1-Oxaspiro[5.5]undecane,4-methylene can be compared with other spirocyclic compounds, such as:
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
1,3-Dioxane-1,3-dithiane spiranes: Exhibits unique stereochemistry and conformational properties.
Bis(1,3-oxathiane) spiranes:
These compounds share similar structural features but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-methylidene-1-oxaspiro[5.5]undecane |
InChI |
InChI=1S/C11H18O/c1-10-5-8-11(12-9-10)6-3-2-4-7-11/h1-9H2 |
InChI Key |
PDYBAZKFQKBRAO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC2(CCCCC2)OC1 |
Origin of Product |
United States |
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